N-(4-iodophenyl)-N-(phenylsulfonyl)glycine
Description
N-(4-Iodophenyl)-N-(phenylsulfonyl)glycine is a glycine derivative featuring a phenylsulfonyl group and a 4-iodophenyl substituent. The iodine atom at the para position introduces steric bulk and polarizability, which may influence pharmacokinetic properties such as metabolic stability and binding interactions.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-iodoanilino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12INO4S/c15-11-6-8-12(9-7-11)16(10-14(17)18)21(19,20)13-4-2-1-3-5-13/h1-9H,10H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMUOZSLXSQVKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12INO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-iodophenyl)-N-(phenylsulfonyl)glycine is a synthetic compound belonging to the class of N-(phenylsulfonyl)glycine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an aldose reductase inhibitor. The structural characteristics of this compound suggest various applications in drug development and materials science.
Chemical Structure and Synthesis
The compound features a glycine backbone with two distinct substituents: a 4-iodophenyl group and a phenylsulfonyl group. The presence of the iodine atom enhances its reactivity, making it valuable in synthetic chemistry and biological applications. The synthesis typically involves nucleophilic substitution reactions and coupling reactions using readily available starting materials, including glycine, 4-iodoaniline, and phenylsulfonyl chloride.
While the precise mechanism of action for this compound remains to be fully elucidated, its structure indicates potential interactions with biological targets similar to other sulfonamide compounds. These compounds often exhibit antibacterial or anti-inflammatory properties, suggesting that this compound may have therapeutic potential in these areas.
Aldose Reductase Inhibition
Research indicates that compounds within the same class as this compound have been investigated for their ability to inhibit aldose reductase, an enzyme implicated in diabetic complications. Aldose reductase inhibitors can prevent the conversion of glucose into sorbitol, thereby reducing osmotic and oxidative stress in diabetic tissues.
Antibacterial and Anti-inflammatory Properties
Similar compounds have shown promise in exhibiting antibacterial and anti-inflammatory activities. For instance, studies on related sulfonamide derivatives have demonstrated their efficacy against various bacterial strains and inflammatory pathways. This suggests that this compound could potentially be explored for similar therapeutic applications.
Case Studies and Research Findings
Summary Table of Biological Activities
| Activity | Evidence/Remarks |
|---|---|
| Aldose Reductase Inhibition | Potential based on structural similarity to known inhibitors |
| Antibacterial | Related compounds exhibit activity against various bacterial strains |
| Anti-inflammatory | Evidence from animal models suggests modulation of inflammatory pathways |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Variations
Substituents on the phenyl ring significantly alter the electronic, steric, and solubility profiles of N-(phenylsulfonyl)glycine derivatives. Below is a comparative analysis:
Table 1: Key Structural and Theoretical Properties of Selected Compounds
Physicochemical Properties
- Synthetic Considerations: Iodination may require specialized reagents (e.g., iodine monochloride) compared to chlorination or nitration, affecting synthetic accessibility .
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